molecular formula C14H20BrNO4S B2599911 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane CAS No. 409357-80-8

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane

Cat. No. B2599911
M. Wt: 378.28
InChI Key: OBMPTPFILZPOKI-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane” is a chemical compound . It has a molecular formula of C14H20BrNO4S . It is related to the 2C family of drugs, which are mainly used as recreational drugs .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane” consists of a sulfonylazepane group attached to a bromo-dimethoxyphenyl group . The average mass of the molecule is 378.282 Da, and the monoisotopic mass is 377.029633 Da .

Scientific Research Applications

Multi-Coupling Reagent

  • 3-Bromo-2-(tert-butylsulfonyl)-1-propene : This compound reacts with various electrophiles to yield highly functionalized sulfones, which can be further transformed into enones or dienones. This indicates the potential of bromo-dimethoxyphenyl sulfonyl compounds as versatile multi-coupling reagents in organic synthesis (Auvray, Knochel, & Normant, 1985).

Synthesis of Fluorescent Dyes

  • Fluorescent Solvatochromic Dapoxyl Dyes : Compounds containing a sulfonyl group have been synthesized for use as fluorescent solvatochromic dyes. These compounds, due to their fluorescence-environment dependence and long emission wavelength, are useful in developing sensitive molecular probes for studying biological events and processes (Diwu et al., 1997).

Catalysis in Organic Synthesis

  • Synthesis of Sulfonated Bromo-Polymers : Sulfonated bromo-poly(2,6-dimethyl-1,4-phenylene oxide)-co-(2,6-diphenyl-1,4-phenylene oxide) copolymers have been synthesized and analyzed as potential proton exchange membranes. These findings illustrate the use of bromo and sulfonyl functional groups in the development of novel polymeric materials for applications in fields like fuel cell technology (Jeong et al., 2010).

Pharmaceutical Applications

  • Nonsteroidal Antiandrogen Synthesis : The compound 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a nonsteroidal antiandrogen, was resolved and studied for its enantiomers. The active enantiomer of this compound, which has a sulfonyl group, suggests potential applications in pharmaceuticals, particularly in antiandrogen therapy (Tucker & Chesterson, 1988).

Chemical Reactivity and Stability Studies

  • Bromine Addition to S-Oxidized Derivatives : Studies on the addition of bromine to S-oxidized derivatives of thiophenes, which are structurally similar to 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane, provide insights into the chemical reactivity and stability of such compounds. This research is fundamental to understanding the behavior of bromo-dimethoxyphenyl sulfonyl compounds in various chemical reactions (Nakayama et al., 2003).

properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-19-12-10-14(13(20-2)9-11(12)15)21(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMPTPFILZPOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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